molecular formula C24H25N3O5 B11454035 ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11454035
M. Wt: 435.5 g/mol
InChI Key: QBFIHIMIERYUPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate (CAS: 1025063-02-8) is a synthetic small molecule with a molecular formula of C₂₄H₂₅N₃O₅ and a molecular weight of 435.47 g/mol . Its structure features:

  • A pyrrolidine-2,5-dione core, which is substituted at the 1-position with a benzoate ester group.
  • A 3-ethylamino side chain on the pyrrolidinedione, linked to a 5-methoxyindole moiety.

This compound shares structural motifs with pharmaceuticals targeting neurological or metabolic pathways, given the prevalence of indole and pyrrolidinedione in bioactive molecules .

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

ethyl 4-[3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C24H25N3O5/c1-3-32-24(30)15-4-6-17(7-5-15)27-22(28)13-21(23(27)29)25-11-10-16-14-26-20-9-8-18(31-2)12-19(16)20/h4-9,12,14,21,25-26H,3,10-11,13H2,1-2H3

InChI Key

QBFIHIMIERYUPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Mechanism of Action

The mechanism of action of ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound ID Molecular Formula Molecular Weight (g/mol) Substituents on Pyrrolidinedione Key Features Yield (%) Melting Point (°C)
Target Compound C₂₄H₂₅N₃O₅ 435.47 4-Benzoate ester Polar ester enhances solubility; methoxyindole may improve CNS penetration - -
BH54311 C₂₁H₂₀BrN₃O₃ 442.31 4-Bromophenyl Bromine increases lipophilicity; lower solubility in aqueous media - -
4f C₂₉H₃₃N₃O₄ ~487.59* Piperidinylpropyl High yield (93.8%); branched substituent may reduce metabolic stability 93.8 100–109
4g C₂₇H₂₉N₃O₄ ~459.54* Piperidinylethyl Lower yield (41.7%); simpler substituent 41.7 104–108
4h C₂₇H₂₈FN₃O₄ ~477.53* 5-Fluoroindole-piperidinylethyl Fluorine enhances metabolic stability; higher melting point (203–204°C) 57.2 203–204
4i C₂₉H₃₃N₃O₅ ~515.59* 5-Methoxyindole-piperidinylethyl Dual methoxy groups may improve binding affinity 84.0 178–182

*Calculated based on molecular formulas from .

Key Observations:
  • Substituent Effects :

    • The benzoate ester in the target compound improves aqueous solubility compared to 4-bromophenyl (BH54311) or piperidinyl groups (4f–4i), which are more lipophilic .
    • 5-Methoxyindole is a common pharmacophore across analogs, likely critical for receptor interactions .
    • Fluorine in 4h enhances metabolic stability via electron-withdrawing effects, while methoxy groups (target, 4i) balance solubility and permeability .
  • Synthetic Efficiency :

    • The target compound’s synthesis details are unspecified, but analogs like 4f (93.8% yield) and 4i (84.0% yield) suggest optimized routes for methoxyindole derivatives .

Stability and Industrial Relevance

  • Melting Points : Higher melting points (e.g., 203–204°C for 4h) correlate with crystalline stability, advantageous for formulation. The target compound’s ester group may reduce crystallinity compared to halogenated analogs .
  • Impurities : highlights impurities like benzamide derivatives, underscoring the need for rigorous purification in pharmaceutical synthesis .

Biological Activity

Ethyl 4-(3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C₁₉H₂₃N₃O₄
  • Molecular Weight : 357.41 g/mol
  • CAS Number : 860783-85-3

This compound features a benzoate moiety linked to a pyrrolidine derivative, which is further substituted with an indole ring. The presence of the methoxy group on the indole is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G1 phase.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12.5 µM) after 48 hours of exposure, indicating its potential as a therapeutic agent against breast cancer .

Neuroprotective Effects

The compound has also shown neuroprotective effects in models of neurodegenerative diseases. It appears to enhance the levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function.

Research Findings : In a rodent model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with multiple signaling pathways:

  • Inhibition of Kinases : It may inhibit specific kinases involved in cancer cell signaling.
  • Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter levels, particularly serotonin and dopamine, due to the presence of the indole moiety.

Comparative Biological Activity Table

Activity Type Effect Cell Line/Model IC50/EC50 Value
AnticancerInduces apoptosisMCF-7 (Breast Cancer)12.5 µM
NeuroprotectionEnhances BDNF levelsRodent Model (Alzheimer's)N/A
Anti-inflammatoryReduces cytokine productionRAW 264.7 MacrophagesN/A

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